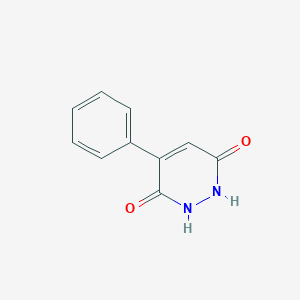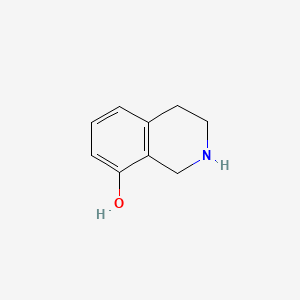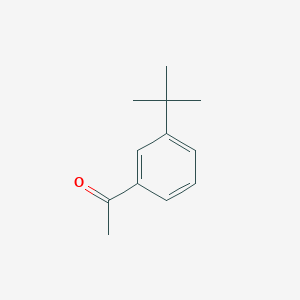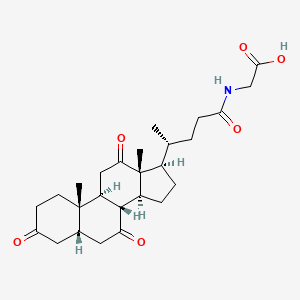
Glycodehydrocholic acid
Descripción general
Descripción
Glycocholic Acid Description
Glycocholic acid (GCA) is a significant bile acid metabolite, which has recently gained attention as a potential biomarker for hepatocellular carcinoma (HCC). Its presence in urine is being explored as a diagnostic tool for primary diagnosis, surveillance, and early detection of HCC. The importance of GCA is highlighted by the development of various high-throughput assays for its detection in biological samples, particularly urine .
Synthesis Analysis
The synthesis of GCA has been a subject of research due to its diagnostic potential. An efficient laboratory-scale method has been developed for the synthesis of [1-(13)C]glycocholic acid, which is suitable for clinical studies involving breath tests for small intestinal bacterial overgrowth syndrome . Another study describes a convenient method for the synthesis of 13C labeled glycocholic acid using isobutyl chloroformate as an active agent, achieving high yields and purity under optimized conditions .
Molecular Structure Analysis
The molecular structure of GCA and its ions has been studied to understand its behavior in different conditions. For instance, the protonation of glycocholate ions was investigated, and the protonation constants were determined, showing that further protonation occurs with increasing acidity . Additionally, the crystal and molecular structure of glycinehydroxamic acid, a related compound, was determined, providing insights into the molecular interactions and geometry that could be relevant to GCA's structure and reactivity .
Chemical Reactions Analysis
GCA's chemical reactivity has been explored in the context of its conjugation and interaction with other molecules. The synthesis of taurocholic and glycocholic acids in human liver preparations has been studied, revealing the distribution of activity between subcellular fractions and the enzymatic nature of the synthesis-stimulating effect . Moreover, the synthesis of sulfate esters of related bile acids has been achieved with high yields, suggesting potential methods for modifying GCA for various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of GCA are crucial for its detection and quantification. An indirect competitive enzyme-linked immunosorbent assay (ELISA) based on chicken single-chain variable fragment antibodies has been developed, showing high sensitivity and negligible cross-reactivity with related bile acids . A biotinylated single-chain variable fragment-based ELISA has also been established, with optimized conditions leading to sensitive detection of GCA . Furthermore, a reliable measurement procedure using isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has been developed for the determination of GCA in human serum, overcoming interference from similar structure analogues . Lastly, macromolecular crowding agents-assisted imprinted polymers have been used for the analysis of GCA in human plasma and urine, demonstrating the potential for selective adsorption and separation of GCA .
Aplicaciones Científicas De Investigación
Catalytic Oxidation and Chemical Synthesis
Glycodehydrocholic acid is involved in catalytic oxidation processes. Gallezot (1992) discusses the oxidation of glyoxal to glyoxylic acid using carbon-supported platinum metals, indicating potential applications in chemical synthesis and industrial processes (Gallezot, 1992).
Diagnostic Biomarker for Hepatocellular Carcinoma
Several studies have highlighted the role of Glycodehydrocholic acid as a diagnostic biomarker for hepatocellular carcinoma (HCC). For instance, Cui et al. (2017) developed a high-throughput immunoassay for Glycocholic acid, a key metabolite of bile acids, suggesting its effectiveness in the primary diagnosis and early detection of HCC (Cui et al., 2017).
Bioproduction from Renewable Resources
The bioproduction of glycolic acid from lignocellulosic sugars as described by Lachaux et al. (2019) showcases Glycodehydrocholic acid’s potential in sustainable production processes. This study involves engineering a novel pathway in E. coli for glycolic acid production, emphasizing its applicability in packaging, cosmetics, and pharmaceuticals (Lachaux et al., 2019).
Biomarker for Hepatocellular Carcinoma Detection
Li et al. (2016) discuss the use of Glycocholic acid as a biomarker in the detection of hepatocellular carcinoma. They developed a molecularly imprinted polymer for high adsorption capacity of Glycocholic acid, demonstrating its application in analyzing human plasma and urine samples (Li et al., 2016).
Reliable Measurement in Clinical Samples
Wang et al. (2021) developed a method for determining Glycocholic acid in human serum, addressing its importance as a biomarker for hepatobiliary diseases. Their isotope dilution liquid chromatography-tandem mass spectrometry method shows potential for clinical application (Wang et al., 2021).
Propiedades
IUPAC Name |
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYMJNWJWJTAF-HHELISEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycodehydrocholic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



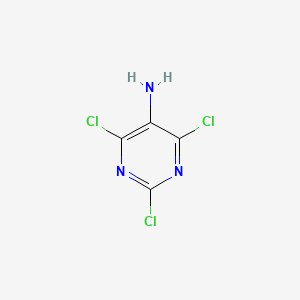
![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)
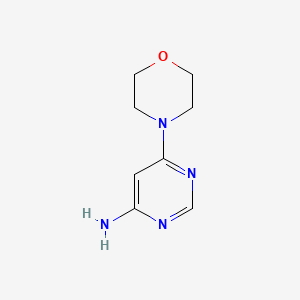
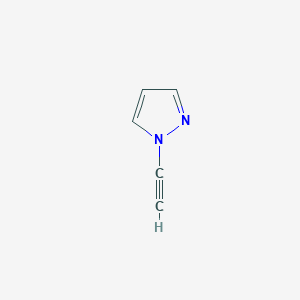
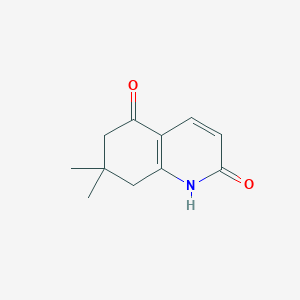
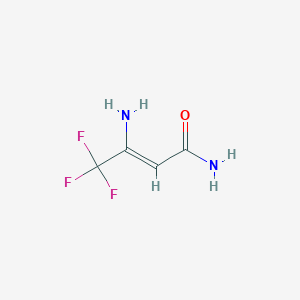
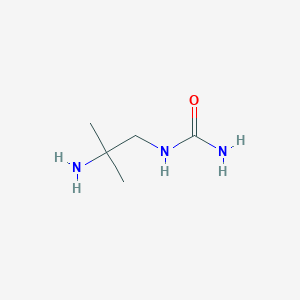
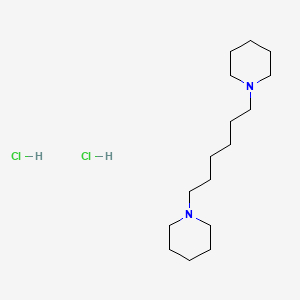
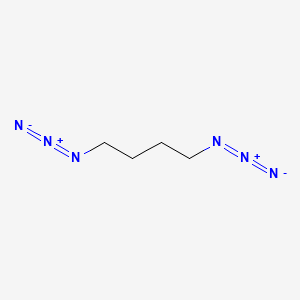
![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)
